

# Chloroacetone CAS number and IUPAC name

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## Compound of Interest

Compound Name: Chloroacetone

Cat. No.: B047974

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An In-depth Technical Guide to **Chloroacetone** For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **chloroacetone** (CAS No: 78-95-5), a versatile though hazardous chemical intermediate. It covers fundamental identification, detailed physicochemical properties, established experimental protocols for its synthesis and subsequent use in organic reactions, and critical safety information. This document is intended to serve as a vital resource for professionals in research and development who utilize  $\alpha$ -haloketones in their work.

## Chemical Identification

**Chloroacetone** is an organic compound and a prominent member of the  $\alpha$ -haloketone class.<sup>[1]</sup> Its high reactivity makes it a valuable precursor in numerous organic syntheses.

- IUPAC Name: 1-chloropropan-2-one<sup>[2]</sup>
- CAS Number: 78-95-5<sup>[3][4]</sup>
- Synonyms: Acetyl chloride, Chloropropanone, 1-Chloro-2-propanone, Methyl chloromethyl ketone<sup>[5][6]</sup>
- Molecular Formula:  $C_3H_5ClO$ <sup>[2][4]</sup>

- Molecular Weight: 92.52 g/mol [7][8]
- Appearance: Colorless to yellow or amber liquid with a pungent, irritating odor.[2][7] It is known to darken upon exposure to light.[2]

## Physicochemical Properties

The physical and chemical characteristics of **chloroacetone** are summarized in the table below. It is a flammable, lachrymatory liquid, slightly soluble in water and miscible with many common organic solvents.[6][7]

Property	Value	Reference(s)
Physical State	Liquid	[7][8]
Melting Point	-44.5 °C	[7][8]
Boiling Point	119-120 °C (at 760 mmHg)	[7][8]
Density	1.162 g/mL at 25 °C	[8]
Solubility in Water	10 g/100 mL at 20 °C; 124 g/L at 20 °C	[7][8]
Vapor Pressure	1.5 kPa	[7]
Flash Point	35 °C (95 °F) - closed cup	[7]
Refractive Index (n <sup>20</sup> /D)	1.432	[8]
Autoignition Temperature	610 °C (1,130 °F)	[7]

## Experimental Protocols

**Chloroacetone**'s utility is demonstrated through its synthesis and reactivity. The following protocols are detailed for laboratory application.

### Synthesis of Chloroacetone via Direct Chlorination of Acetone

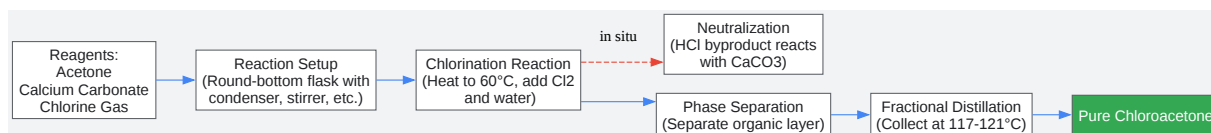
This method involves the direct reaction of acetone with chlorine gas, with calcium carbonate added to neutralize the hydrogen chloride byproduct.[3]

Materials:

- Acetone (101 mL, 80 g)
- Calcium carbonate (20 g, in lumps)
- Chlorine gas
- Water (30-40 mL)

Procedure:

- A round-bottom flask is equipped with a reflux condenser, a dropping funnel, a gas inlet tube, and a stirrer.
- Charge the flask with 101 mL of acetone and 20 g of calcium carbonate.[3]
- Begin stirring the mixture and gently heat to approximately 60 °C.[3]
- Introduce a steady stream of chlorine gas into the acetone.
- Concurrently, add 30-40 mL of water gradually from the dropping funnel.[3]
- Continue the reaction until the calcium carbonate is nearly consumed, then stop the chlorine flow.[3]
- Allow the reaction mixture to stand overnight to ensure completion.
- The upper organic layer, containing **chloroacetone**, is separated.
- Purify the product by fractional distillation, collecting the fraction that boils between 117-121 °C.[3]



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*Synthesis of **Chloroacetone** via Direct Chlorination.*

## Use in Feist-Benary Furan Synthesis

**Chloroacetone** is a key reagent in the Feist-Benary synthesis, which is used to prepare furans. The reaction involves the condensation of an  $\alpha$ -halo ketone (**chloroacetone**) with a  $\beta$ -dicarbonyl compound in the presence of a base.

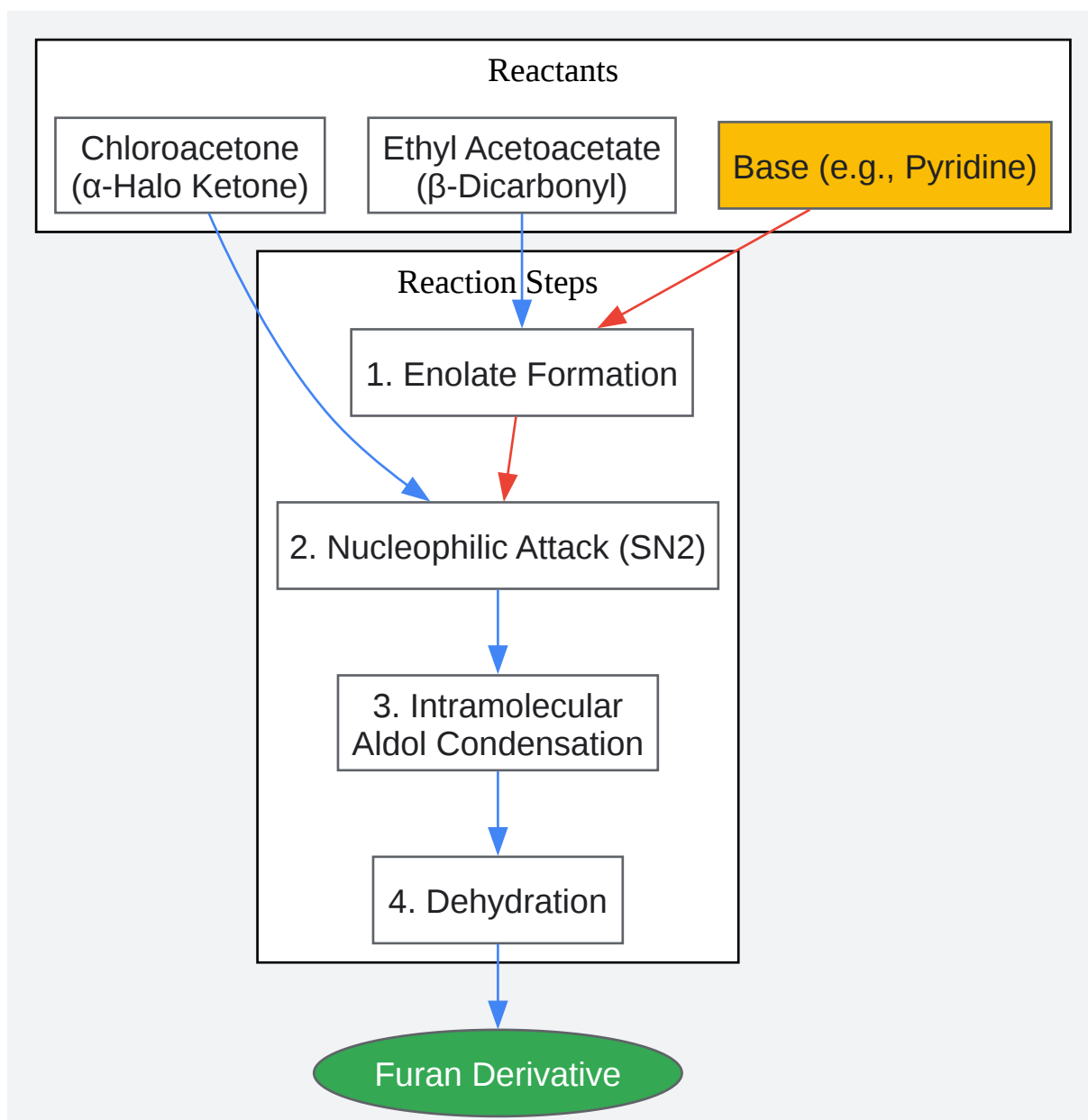
Materials:

- **Chloroacetone**
- Ethyl acetoacetate (or another  $\beta$ -dicarbonyl compound)
- A base (e.g., pyridine, ammonia, or an alkali carbonate)
- Solvent (e.g., ethanol)

Procedure:

- Dissolve the  $\beta$ -dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent within a reaction flask.
- Add the base to the solution to form the enolate of the  $\beta$ -dicarbonyl compound.
- Slowly add a stoichiometric amount of **chloroacetone** to the reaction mixture with stirring.
- The reaction proceeds via nucleophilic attack of the enolate on the  $\alpha$ -carbon of **chloroacetone**, displacing the chloride ion.

- An intramolecular aldol-type condensation follows, leading to cyclization.
- Dehydration of the cyclic intermediate yields the final furan product.
- The product is then isolated and purified using standard techniques such as extraction and distillation or crystallization.



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